2-N,2-N-diethylpyridine-2,4-diamine
Overview
Description
2-N,2-N-diethylpyridine-2,4-diamine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
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Biological Activity
2-N,2-N-diethylpyridine-2,4-diamine is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in various therapeutic areas.
Chemical Structure and Properties
The chemical formula for this compound is C₁₀H₁₄N₄. Its structure features a pyridine ring substituted with two ethyl groups and two amino groups at the 2 and 4 positions, which contributes to its reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptor Interaction : It could act as a ligand for certain receptors, influencing signaling pathways related to cell growth and apoptosis.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
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Anticancer Activity :
- A study conducted on several human cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxic effects. For instance, compounds similar to this compound showed IC50 values ranging from 0.8 to 0.9 µM against specific cancer types such as breast and melanoma cancers .
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Antimicrobial Properties :
- Research indicates that this compound has shown activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic processes.
- Neuroprotective Effects :
Case Studies
Several case studies have explored the efficacy of this compound in different biological contexts:
- Study on Cancer Cell Lines : In vitro assays demonstrated that treatment with this compound resulted in reduced viability of A375 (melanoma) and MCF-7 (breast cancer) cells. The study utilized the MTT assay to quantify cell viability and assessed apoptosis through flow cytometry .
- Antimicrobial Testing : A series of experiments evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent in infectious diseases.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-N,2-N-diethylpyridine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-3-12(4-2)9-7-8(10)5-6-11-9/h5-7H,3-4H2,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBJQJCFHUPTNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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